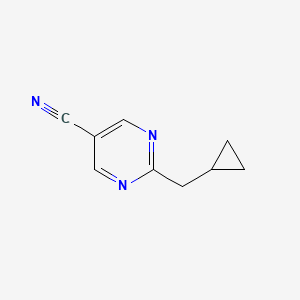

2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and cyclopropylmethyl derivative, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring undergoes regioselective substitutions at activated positions. For example:

-

Amination reactions with primary/secondary amines at C-4 or C-6 positions (activated by the C-5 cyano group).

-

Alkoxylation using alcohol nucleophiles under basic conditions.

Key data :

Cyano Group Transformations

The C-5 nitrile participates in hydrolysis, reduction, and cyclization:

-

Hydrolysis : Converts to carboxylic acid derivatives under acidic/basic conditions.

-

Reduction : Catalytic hydrogenation yields primary amines (e.g., using Raney Ni).

Experimental evidence :

-

Conversion to 5-carboxamide via HATU-mediated coupling with amines (yields 60–85%) .

-

Stability under physiological conditions confirmed via liver microsome assays (t₁/₂ > 120 mins for select derivatives) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki-Miyaura : Introduces aryl/heteroaryl groups at C-4 or C-6.

-

Buchwald-Hartwig : Forms C–N bonds with aryl halides.

Case study :

-

Suzuki coupling of 4-bromopyrimidine derivative with phenylboronic acid achieved 83% yield (ultrasound irradiation, 30 min) .

Cyclopropylmethyl Group Reactivity

The cyclopropane ring exhibits strain-driven reactivity:

-

Acid-mediated ring-opening : Forms allylic intermediates for further functionalization.

-

Radical reactions : Participates in cyclopropane C–H activation under photoredox conditions.

Stability note :

-

Cyclopropylmethyl-substituted pyrimidines show enhanced metabolic stability compared to linear alkyl analogues (e.g., t₁/₂ = 120 vs. 2.4 mins in liver microsomes) .

Biological Activity Modulation via Structural Modifications

Derivatives exhibit target-specific potency influenced by substituents:

Table 1: IC₅₀ Values for Pyrimidine Derivatives Against Mer/c-Met Kinases

| Compound | R₁ | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) |

|---|---|---|---|

| 14g | 4-F-phenyl | 7.1 ± 0.9 | 89.4 ± 12.6 |

| 14h | 3-Cl-phenyl | 12.5 ± 2.0 | 74.9 ± 12.2 |

Table 2: COX-2 Inhibition by 5-Carbonitrile Derivatives

| Compound | COX-2 % Inhibition (10⁻⁸ M) | IC₅₀ (µM) |

|---|---|---|

| 5d | 92.3 ± 1.8 | 0.19 ± 0.02 |

| 3b | 88.6 ± 2.1 | 0.24 ± 0.03 |

Mechanistic Insights

Scientific Research Applications

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound has shown potential in modulating biological pathways, making it a candidate for biochemical studies.

Medicine: Research indicates its potential as an anticancer agent, particularly as an inhibitor of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2)

Industry: Its derivatives are explored for use in pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound targets EGFR and COX-2, which are crucial in cancer cell proliferation and inflammation.

Pathways Involved: By inhibiting these targets, the compound can induce apoptosis (programmed cell death) and inhibit cell cycle progression, thereby exerting its anticancer effects

Comparison with Similar Compounds

Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but differ in their substituents, which can alter their biological activity.

EGFR inhibitors: Compounds like erlotinib and gefitinib are well-known EGFR inhibitors used in cancer therapy

Uniqueness: 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile stands out due to its dual inhibitory action on EGFR and COX-2, making it a promising candidate for dual-targeted cancer therapy .

Biological Activity

2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile is a derivative of pyrimidine-5-carbonitrile, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action as revealed through various studies.

Anticancer Activity

Recent studies have demonstrated that pyrimidine-5-carbonitrile derivatives exhibit significant anticancer activity by targeting key pathways involved in tumor growth and survival.

- Inhibition of EGFR : One study reported that several pyrimidine-5-carbonitrile derivatives, including this compound, showed potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR). Compound 10b from a related study exhibited an IC50 value of 8.29 nM against EGFR, highlighting the potential of such compounds in cancer therapy .

- Cell Line Studies : In vitro evaluations against various cancer cell lines revealed that compounds like 10b demonstrated high cytotoxicity with IC50 values ranging from 3.56 to 7.68 µM across HepG2, A549, and MCF-7 cell lines . The growth inhibition percentages for these compounds were significantly higher compared to standard treatments like erlotinib.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10b | HepG2 | 3.56 | EGFR Inhibition |

| 10b | A549 | 5.85 | EGFR Inhibition |

| 10b | MCF-7 | 7.68 | EGFR Inhibition |

| 7f | K562 | 6.99 | PI3K/AKT Pathway Modulation |

The biological activity of this compound is attributed to its ability to modulate critical signaling pathways:

- EGFR Inhibition : By inhibiting EGFR, these compounds prevent downstream signaling that promotes cell proliferation and survival.

- Apoptosis Induction : Flow cytometric analysis has shown that certain derivatives lead to increased apoptotic cell populations, indicating their potential to induce programmed cell death in cancer cells .

- Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest at the G2/M phase, further contributing to their anticancer efficacy .

Anti-inflammatory Activity

Beyond anticancer properties, pyrimidine-5-carbonitriles have also been recognized for their anti-inflammatory effects.

- COX Inhibition : Several studies indicate that these compounds inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. For instance, certain derivatives exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound | COX Enzyme | IC50 (µM) |

|---|---|---|

| 7 | COX-1 | >100 |

| 7 | COX-2 | 0.36 |

| 9 | COX-1 | >100 |

| 9 | COX-2 | 0.29 |

Case Studies

- Pancreatic Cancer Study : A study evaluated the anti-pancreatic cancer activity of various derivatives, including those with cyclopropyl substitutions. Results indicated significant inhibition of pancreatic cancer cell proliferation at low micromolar concentrations .

- In Vivo Safety Profiles : Additional research highlighted the safety profiles of certain derivatives in vivo, suggesting promising therapeutic windows for further development in clinical settings .

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

2-(cyclopropylmethyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C9H9N3/c10-4-8-5-11-9(12-6-8)3-7-1-2-7/h5-7H,1-3H2 |

InChI Key |

YBSRKVNFVQBPME-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=NC=C(C=N2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.